
8-Chloro-1-(2-fluorophenyl)-2-oxo-3H-2lambda~5~-benzazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-1-(2-fluorophenyl)-2-oxo-3H-2lambda~5~-benzazepine is a compound belonging to the benzodiazepine class. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties. This particular compound has been studied for its potential therapeutic applications and its unique chemical structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-1-(2-fluorophenyl)-2-oxo-3H-2lambda~5~-benzazepine involves multiple steps. One common method includes the use of isocyanide reagents. The process typically starts with the formation of an imidazobenzodiazepine intermediate. This intermediate is then subjected to a one-pot condensation reaction with tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and efficient. The use of tosylmethyl isocyanide (Tos-MIC) reduces the number of synthetic steps compared to traditional methods. This approach not only improves yield but also minimizes the formation of by-products, making the process more suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
8-Chloro-1-(2-fluorophenyl)-2-oxo-3H-2lambda~5~-benzazepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly change the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or defluorinated compounds. Substitution reactions can result in a wide range of derivatives with different pharmacological properties .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a valuable intermediate for the synthesis of other benzodiazepine derivatives.
Biology: The compound is used in studies to understand the biological mechanisms of benzodiazepines.
Medicine: It has potential therapeutic applications as an anxiolytic, sedative, and anticonvulsant agent.
Mecanismo De Acción
The mechanism of action of 8-Chloro-1-(2-fluorophenyl)-2-oxo-3H-2lambda~5~-benzazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic, sedative, and anticonvulsant properties. This interaction modulates the flow of chloride ions into neurons, resulting in hyperpolarization and reduced neuronal excitability .
Comparación Con Compuestos Similares
Similar Compounds
Midazolam: An imidazobenzodiazepine with similar pharmacological properties.
Alprazolam: A triazolobenzodiazepine known for its anxiolytic effects.
Climazolam: Another imidazobenzodiazepine with sedative and hypnotic properties.
Uniqueness
8-Chloro-1-(2-fluorophenyl)-2-oxo-3H-2lambda~5~-benzazepine is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its combination of a chloro and fluoro substituent on the benzodiazepine core enhances its binding affinity to the GABA receptor, making it a potent compound with potential therapeutic applications .
Propiedades
Número CAS |
81078-24-2 |
|---|---|
Fórmula molecular |
C16H11ClFNO |
Peso molecular |
287.71 g/mol |
Nombre IUPAC |
8-chloro-1-(2-fluorophenyl)-2-oxido-3H-2-benzazepin-2-ium |
InChI |
InChI=1S/C16H11ClFNO/c17-12-8-7-11-4-3-9-19(20)16(14(11)10-12)13-5-1-2-6-15(13)18/h1-8,10H,9H2 |
Clave InChI |
OZOLHPLJSODQLR-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC2=C(C=C(C=C2)Cl)C(=[N+]1[O-])C3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


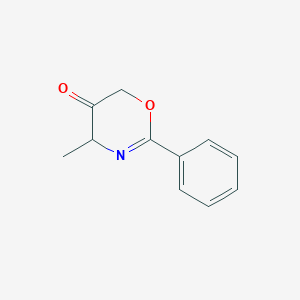
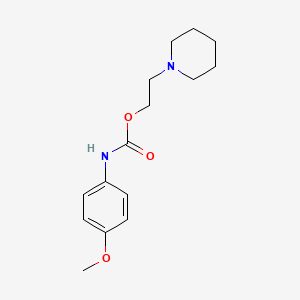
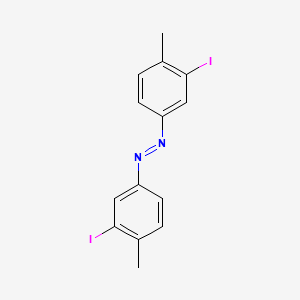
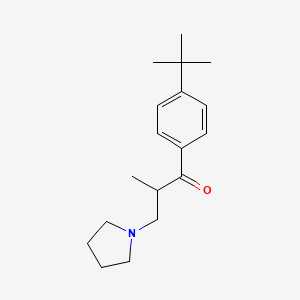

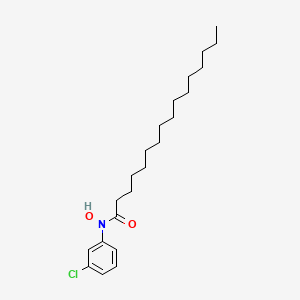
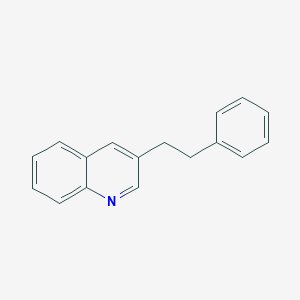
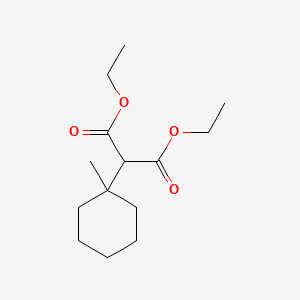
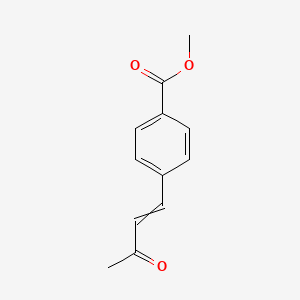
![2,2'-[Hexane-2,5-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14431222.png)
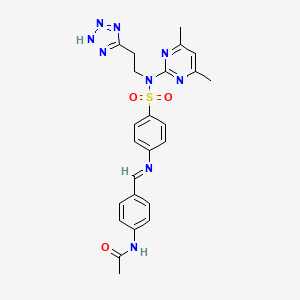
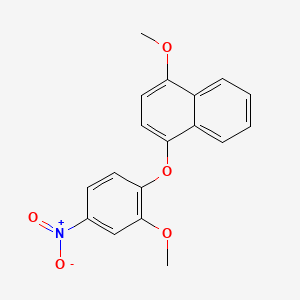
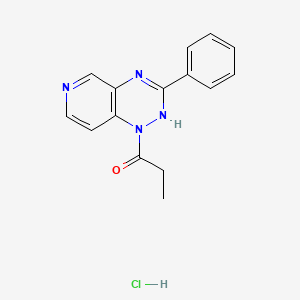
![1-[4-(Iodomethyl)phenyl]azetidin-2-one](/img/structure/B14431241.png)
